molecular formula C26H32N6O B10920979 N,1-diethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N,1-diethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920979
M. Wt: 444.6 g/mol
InChI Key: JWFUVNIKXQOOMU-UHFFFAOYSA-N
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Description

N~4~,1-DIETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,1-DIETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 4-methylphenylhydrazine in the presence of a base can yield the desired pyrazolopyridine core. Subsequent functionalization steps, including alkylation and carboxamide formation, are carried out to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N~4~,1-DIETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N~4~,1-DIETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4,1-DIETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C26H32N6O

Molecular Weight

444.6 g/mol

IUPAC Name

N,1-diethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H32N6O/c1-7-30(15-21-16-31(8-2)28-18(21)5)26(33)22-14-23(20-12-10-17(4)11-13-20)27-25-24(22)19(6)29-32(25)9-3/h10-14,16H,7-9,15H2,1-6H3

InChI Key

JWFUVNIKXQOOMU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC)C(=O)C2=CC(=NC3=C2C(=NN3CC)C)C4=CC=C(C=C4)C

Origin of Product

United States

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